molecular formula C14H18O3S B2568009 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 401819-93-0

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B2568009
M. Wt: 266.36
InChI Key: YFTDNPRTTSPDBK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Applications Hydroxycoumarins, which share structural similarities with 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone due to the presence of hydroxyphenyl groups, are critical in various fields. They serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. For instance, 3-hydroxycoumarin, notable for its chemical and photochemical properties, is synthesized using compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone (Yoda, 2020). This highlights the versatility of hydroxyphenyl-containing compounds in synthesis and their potential biological applications.

Catalysis and Organic Synthesis Lawesson's reagent (LR) is another compound used extensively in organic synthesis for the thionation of carbonyl groups, a reaction that could theoretically apply to derivatives of our compound of interest. LR facilitates the synthesis of macrocyclic natural products, showcasing the importance of sulfur-containing compounds in synthetic organic chemistry (Larik et al., 2017).

Chemical Sensing and Detection Fluorescent chemosensors based on compounds like 4-methyl-2,6-diformylphenol demonstrate the utility of phenol derivatives in detecting various analytes. These chemosensors can detect metal ions, anions, and neutral molecules, highlighting the compound's role in analytical chemistry (Roy, 2021).

Environmental Applications Thiochromones, structurally related to our compound of interest through the inclusion of sulfur and phenolic groups, exhibit significant biological activity. Their synthesis and reactivity have been explored for potential applications in medicinal chemistry and environmental remediation (Sosnovskikh, 2018).

Advanced Oxidation Processes In environmental science, advanced oxidation processes (AOPs) utilize compounds like acetaminophen as model pollutants to study degradation pathways, by-products, and biotoxicity. Such research is crucial for understanding the environmental fate of complex organic compounds and developing treatment strategies (Qutob et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-cyclohexylsulfanyl-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h6-8,11,15-16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTDNPRTTSPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone

CAS RN

401819-93-0
Record name 2-(CYCLOHEXYLTHIO)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
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